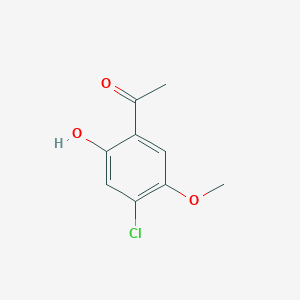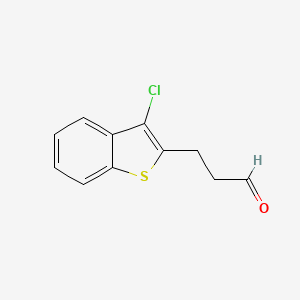
(5-bromo-2-chlorophenyl)-(4-methylphenyl)methanone
Descripción general
Descripción
(5-bromo-2-chlorophenyl)-(4-methylphenyl)methanone is an aromatic ketone compound characterized by the presence of bromine, chlorine, and methyl groups attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (5-bromo-2-chlorophenyl)-(4-methylphenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses (5-bromo-2-chlorophenyl)acyl chloride and p-toluene as starting materials. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) under anhydrous conditions. The reaction proceeds as follows:
Formation of the acylium ion: The acyl chloride reacts with the Lewis acid to form the acylium ion.
Electrophilic aromatic substitution: The acylium ion then reacts with p-toluene, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry: (5-bromo-2-chlorophenyl)-(4-methylphenyl)methanone is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, this compound is explored for its potential as a lead compound in drug discovery. Its structural features make it a candidate for the development of new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in various industrial applications.
Mecanismo De Acción
The mechanism of action of (5-bromo-2-chlorophenyl)-(4-methylphenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparación Con Compuestos Similares
- (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone
- (2-Amino-5-nitrophenyl)(2-chlorophenyl)methanone
- 5-Bromo-2-chloro-4’-ethoxybenzophenone
Comparison: (5-bromo-2-chlorophenyl)-(4-methylphenyl)methanone is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, along with a p-tolyl group This combination of substituents imparts distinct chemical and physical properties, making it different from other similar compounds
Propiedades
Fórmula molecular |
C14H10BrClO |
|---|---|
Peso molecular |
309.58 g/mol |
Nombre IUPAC |
(5-bromo-2-chlorophenyl)-(4-methylphenyl)methanone |
InChI |
InChI=1S/C14H10BrClO/c1-9-2-4-10(5-3-9)14(17)12-8-11(15)6-7-13(12)16/h2-8H,1H3 |
Clave InChI |
WSFSGMFJQAVADA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![{2-[(3-Methoxyphenyl)sulfanyl]phenyl}methanol](/img/structure/B8648919.png)










![6,7-dihydro-5H-[1,3]dioxolo[4,5-f]indole](/img/structure/B8649006.png)


